molecular formula C25H18ClN3O4S B6566559 propan-2-yl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate CAS No. 1021231-21-9

propan-2-yl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate

Cat. No.: B6566559
CAS No.: 1021231-21-9
M. Wt: 491.9 g/mol
InChI Key: RLFIDXQVQXVWTA-SFQUDFHCSA-N
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Description

Propan-2-yl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate is a structurally complex molecule featuring:

  • A coumarin core (6-chloro-2-oxo-2H-chromen-3-yl), known for its photophysical properties and biological activity .
  • A cyanoeth-1-enyl spacer with an (E)-configuration, contributing to rigidity and planar geometry.
  • A 4-aminobenzoate ester (propan-2-yl ester), which modulates solubility and bioavailability .

This compound’s hybrid architecture suggests applications in medicinal chemistry (e.g., antimicrobial, anticancer) and materials science (e.g., fluorescent probes).

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4S/c1-14(2)32-24(30)15-3-6-19(7-4-15)28-12-17(11-27)23-29-21(13-34-23)20-10-16-9-18(26)5-8-22(16)33-25(20)31/h3-10,12-14,28H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFIDXQVQXVWTA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of the target compound with analogous derivatives:

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity
Target Compound C₂₅H₁₉ClN₄O₄S 523.96 Coumarin, thiazole, cyano, benzoate ester Not explicitly reported (theoretical: antimicrobial/antiproliferative via structural motifs)
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9, ) C₂₀H₁₆N₄O₅S 424.43 Thiazole, nitrobenzylidene, propanoic acid Antimicrobial activity (Gram-positive bacteria)
Ethyl 4-({2-[(propan-2-yl)amino]-1,3-thiazole-4-carbonyl}amino)benzoate (Compound Y041-8397, ) C₁₆H₁₉N₃O₃S 333.41 Thiazole, propan-2-yl amino, benzoate ester High logP (4.01) suggests lipophilicity, potential for membrane penetration
[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoate (AGN-PC-04HUVP, ) C₂₂H₂₄ClFN₄O₃ 446.90 Cyano, pyrazole, fluorophenyl, ester Structural complexity indicates possible kinase inhibition or protease targeting

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s coumarin-thiazole-cyano-benzoate hybrid is unique compared to simpler thiazole derivatives (e.g., Compound 9 in ). The cyano group in the target compound could improve binding affinity to enzymes (e.g., via dipole interactions) compared to non-cyano analogs like Compound Y041-8397 .

In contrast, Compound Y041-8397 (MW 333.41) adheres to drug-likeness guidelines . The benzoate ester in the target compound may enhance metabolic stability compared to carboxylic acid derivatives (e.g., Compound 9) .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step routes, including:

  • Coumarin-thiazole coupling (similar to methods in ).
  • Reductive amination for the cyanoeth-1-enyl linker (analogous to Compound 4 in ).
  • Esterification of the benzoic acid moiety (as in ).
    • In contrast, simpler thiazoles (e.g., Compound 9) are synthesized via one-pot reactions, reducing scalability challenges .

Hydrogen Bonding and Crystal Packing :

  • The coumarin’s carbonyl and thiazole’s nitrogen atoms in the target compound may form hydrogen-bonded networks , influencing crystallinity (cf. Etter’s graph-set analysis in ).
  • Compound Y041-8397 lacks such motifs, resulting in lower polar surface area (63.61 Ų vs. ~90–100 Ų for the target compound), affecting solubility .

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